molecular formula C16H13FN2O2S2 B2831686 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 1798490-44-4

2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2831686
CAS No.: 1798490-44-4
M. Wt: 348.41
InChI Key: RDOHPHZQEDQYGQ-UHFFFAOYSA-N
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Description

2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, thiophene, pyridine, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst

    Substitution: Sodium methoxide, potassium thiolate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thiophenes or pyridines

Scientific Research Applications

Chemistry

In chemistry, 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to form stable complexes with biological macromolecules.

Medicine

Medicinally, this compound shows potential as a therapeutic agent. Its structural components suggest it could be explored for anti-inflammatory, anti-cancer, or antimicrobial properties .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism by which 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites, while the thiophene and pyridine rings provide aromatic stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide
  • N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development .

Biological Activity

2-Fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15FN4O3S
  • Molecular Weight : 374.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various biological targets. The presence of the fluorine atom and the sulfonamide group enhances its ability to modulate enzyme activities, particularly in inflammatory pathways.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, related sulfonamides have shown potent inhibition of lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.

CompoundIC50 (µM)Target
Compound A0.2412-LOX
Compound B0.5012-LOX

These studies suggest that the compound may inhibit LOX activity, leading to reduced production of pro-inflammatory mediators.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A study on related benzenesulfonamides indicated that they can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Case Studies

  • Study on LOX Inhibition :
    • A series of experiments demonstrated that compounds with similar structures inhibited 12-lipoxygenase with IC50 values ranging from 0.24 µM to 0.50 µM, indicating a strong potential for anti-inflammatory applications .
  • Anticancer Efficacy :
    • In vitro studies showed that derivatives of benzenesulfonamides led to significant apoptosis in various cancer cell lines, suggesting that modifications in the thiophene and pyridine moieties could enhance anticancer activity .

Safety and Toxicology

The safety profile of this compound has not been extensively studied; however, related compounds have shown favorable gastrointestinal profiles and low toxicity in preliminary assessments.

Properties

IUPAC Name

2-fluoro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S2/c17-15-3-1-2-4-16(15)23(20,21)19-9-12-7-14(10-18-8-12)13-5-6-22-11-13/h1-8,10-11,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOHPHZQEDQYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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